HHL-6

Description

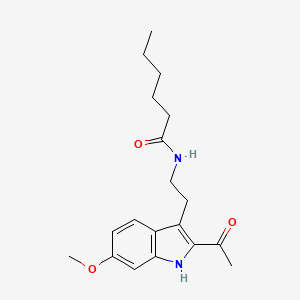

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Properties

Molecular Formula |

C19H26N2O3 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide |

InChI |

InChI=1S/C19H26N2O3/c1-4-5-6-7-18(23)20-11-10-16-15-9-8-14(24-3)12-17(15)21-19(16)13(2)22/h8-9,12,21H,4-7,10-11H2,1-3H3,(H,20,23) |

InChI Key |

GMQZIMMNLLTBOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NCCC1=C(NC2=C1C=CC(=C2)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide typically involves the coupling of an indole derivative with a hexanamide moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative can then be further functionalized to introduce the acetyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Substitution at the Indole Core

The 6-methoxy group activates the indole’s benzenoid ring toward electrophilic substitution, particularly at positions C5 and C7 (para and ortho to the methoxy group) . The acetyl group at C2 may further modulate reactivity.

-

Mechanistic Insight : Methoxy groups enhance electron density at C5 and C7, favoring attack by electrophiles. The acetyl group at C2 sterically hinders substitution at C3 but may stabilize intermediates via resonance .

Functionalization of the Acetyl Group

The acetyl moiety at C2 can undergo typical ketone reactions:

-

Note : Steric hindrance from the adjacent ethylhexanamide chain may slow reaction kinetics.

Modification of the Hexanamide Side Chain

The hexanamide group can participate in hydrolysis or coupling reactions:

-

Challenges : The bulky indole core may reduce accessibility of the amide nitrogen for alkylation or coupling.

Oxidative Dimerization

Methoxy-activated indoles are prone to oxidative coupling under acidic or radical conditions :

| Reagents/Conditions | Product | Mechanistic Pathway |

|---|---|---|

| FeCl₃, CH₂Cl₂ | Bis-indole dimer linked via C5–C5′ or C7–C7′ | Radical-mediated coupling |

| Mn(OAc)₃, AcOH | Cross-conjugated dimer | Electrophilic aromatic substitution |

Photochemical Reactivity

The indole system may undergo [2+2] cycloaddition or ring-opening under UV light:

| Reagents/Conditions | Product | Application |

|---|---|---|

| UV (254 nm), acetone | Cycloadduct with adjacent double bonds | Synthesis of polycyclic systems |

Biological Interactions

Though not a chemical reaction per se, the compound’s interactions with biological targets (e.g., enzymes, receptors) are influenced by its substituents:

-

The methoxy group enhances lipid solubility and potential CNS penetration .

-

The hexanamide chain may mimic fatty acid substrates in enzymatic assays .

Key Challenges in Reactivity Studies

-

Steric Hindrance : The ethylhexanamide side chain and acetyl group limit access to reactive sites.

-

Solubility : Polar aprotic solvents (DMF, DMSO) are often required due to the compound’s hydrophobicity .

-

Regioselectivity : Competing reactivity at C5 vs. C7 requires precise control of reaction conditions .

Scientific Research Applications

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with similar structural features.

Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): A well-known indole derivative with significant biological activities.

Uniqueness

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyl and hexanamide moieties differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets .

Biological Activity

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide is a compound derived from the indole family, known for its diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide can be described by the following chemical structure:

- Molecular Formula: C_{15}H_{20}N_{2}O_{2}

- Molecular Weight: 252.33 g/mol

Anticancer Activity

Several studies have highlighted the potential anticancer effects of indole derivatives, including N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide.

- Mechanism of Action : Indole compounds often induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. For instance, a study on similar indole derivatives showed that they could inhibit proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing cell cycle arrest and apoptosis .

- Case Study : In research involving related compounds, it was found that modifications in the indole structure significantly enhanced cytotoxicity against cancer cells. For example, compounds with similar structural features exhibited IC50 values ranging from 1 to 6 μM against various cancer cell lines .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties.

- Antifungal Activity : Compounds derived from indoles have shown promising antifungal activity against pathogens like Candida albicans. The mechanism typically involves disrupting fungal cell wall synthesis or function .

- Case Study : A recent study indicated that certain indole-based compounds exhibited significant antimicrobial activity against a range of bacterial strains, showcasing their potential as novel therapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are well-documented.

- Mechanism : Indoles can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses. This inhibition can lead to reduced inflammation in various models .

- Research Findings : In vitro studies have demonstrated that certain indole derivatives can significantly reduce inflammation markers in cell cultures treated with inflammatory agents .

Comparative Analysis of Indole Derivatives

| Compound Name | Anticancer IC50 (μM) | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide | 1 - 6 | Effective against Candida albicans | Significant reduction observed |

| Usnic Acid Derivatives | 0.16 - 3 | Broad-spectrum antibacterial | Moderate |

| Indole-Based Thiosemicarbazides | 6.49 | Effective against several strains | High |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves functionalizing the indole core via acylation or alkylation. For example, acetic anhydride or hexanoyl chloride may be used in the presence of a base (e.g., pyridine) under reflux conditions . To optimize yields, consider varying reaction parameters (temperature, solvent polarity, catalyst loading) using factorial design experiments to identify critical factors . Evidence from related indole derivatives suggests that inert atmospheres (e.g., nitrogen) and controlled moisture levels can reduce side reactions .

Q. How can solubility challenges for in vitro assays be addressed?

- Methodological Answer : The compound has a LogP of 3.5, indicating moderate hydrophobicity . For in vitro studies, prepare stock solutions in DMSO (≤10% final concentration) and dilute in aqueous buffers (e.g., saline with Tween 80 or PEG300). Sequential solvent addition (DMSO → co-solvent → buffer) is critical to prevent precipitation . If insolubility persists, sonication (30–60 sec) or mild heating (≤40°C) may improve dispersion.

Q. What stability considerations are critical for long-term storage?

- Methodological Answer : Stability varies with storage format:

- Powder : Stable for 3 years at -20°C in desiccated conditions .

- Solutions : Avoid repeated freeze-thaw cycles. Use aliquots stored at -80°C (6-month stability) or -20°C (1-month stability) . Monitor degradation via HPLC with UV detection (λ = 280 nm, typical for indole derivatives) .

Q. Which analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm indole proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and hexanamide chain integration .

- HRMS : Validate molecular ion peaks (theoretical m/z = 330.42 for [M+H]+) .

- FTIR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Perform dose-response curves with standardized protocols (e.g., IC50 determination via MTT assay). Cross-validate using structural analogs (e.g., N-(2-(6-methoxy-1H-indol-3-yl)ethyl)acetamide ) to isolate pharmacophore contributions. Employ computational docking to assess binding affinity variations due to solvent-accessible surface area differences .

Q. What strategies are effective for elucidating the compound’s metabolic pathways in vitro?

- Methodological Answer : Use liver microsomes (human/rat) with NADPH cofactors for Phase I metabolism studies. Analyze metabolites via LC-MS/MS with collision-induced dissociation. For Phase II conjugation (e.g., glucuronidation), supplement with UDPGA . Compare results with in silico predictions (e.g., CYP450 isoform substrate profiling) to prioritize experimental focus .

Q. How can reaction mechanisms for derivatization be systematically explored?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. Pair computational results with kinetic studies (e.g., varying electrophile reactivity for indole C3 alkylation) . Use ICReDD’s reaction path search methods to identify low-energy pathways and optimize catalytic conditions (e.g., Brønsted acids for regioselective acylation) .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

- Methodological Answer :

- Library Design : Synthesize derivatives with modifications at the indole C2/C6 positions and hexanamide chain length .

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (e.g., tPSA, LogP) with activity. Include control compounds (e.g., 2-(6-methoxy-1H-indol-3-yl)acetamide ) to benchmark potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.